molecular formula C17H26N2O2 B8504051 2-Amino-1-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one

2-Amino-1-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one

Cat. No.: B8504051
M. Wt: 290.4 g/mol
InChI Key: MGZNQIWRXXDJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one is a useful research compound. Its molecular formula is C17H26N2O2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

2-amino-3-methyl-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-1-one

InChI

InChI=1S/C17H26N2O2/c1-13(2)16(18)17(20)19-10-6-9-15(19)12-21-11-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,18H2,1-2H3

InChI Key

MGZNQIWRXXDJIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1COCC2=CC=CC=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 13 (4.75 g, 12.16 mmol) in CH2Cl2 (10 mL) is added TFA (10 mL). The solution is stirred for 1 h and then quenched with a saturated solution of NaHCO3 (50 mL). The mixture is extracted with CH2Cl2 (50 mL×2). The combined organic layers are washed with 50 mL portions of sat. NaHCO3, water, and brine. It is then dried over Na2SO4 and concentrated to give pure 14 as a yellow oil (3.07 g, 10.56 mmol, 87%). 1H NMR (400 MHz, CDCl3) δ0.87 (t, J=6.8 Hz, 3 H), 0.91 (d, J=6.8, 3 H), 1.65-1.79 (m, 2 H), 1.79-1.96 (m, 2 H), 1.99-2.17 (m, 1 H); 3.27-3.45 (m 1 H), 3.46-3.54 (m, 1 H), 3.59-3.62 (m, 1 H), 4.33-4.38 (m, 1 H), 4.46-4.54 (m, 2 H), 7.27-7.42 (m, 5 H); 13C NMR (100 MHz, CDCl3) δ16.9, 19.8, 24.4, 27.2, 47.2, 56.6, 58.3, 70.1, 73.1, 127.3, 127.4, 128.2, 138.4, 173.8. HRMS calcd for C17H27N2O2 (MH+): 291.2072. Found (DCI): 291.2088 (Δ=−5.3 ppm).
Name
Quantity
4.75 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
87%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.